2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid
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Overview
Description
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid is a complex organic compound that features both an oxazole ring and a phthalimide moiety
Preparation Methods
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate oxazole precursor under specific conditions to form the target compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Phthalimide derivatives: These compounds share the phthalimide moiety and have similar chemical properties.
Oxazole derivatives: Compounds with an oxazole ring exhibit similar reactivity and applications. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-11-7-3-1-2-4-8(7)12(17)15(11)5-10-14-9(6-20-10)13(18)19/h1-4,6H,5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRMFTICAFPKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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